molecular formula C18H15IN2OS2 B2716983 N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 477545-14-5

N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2716983
CAS No.: 477545-14-5
M. Wt: 466.36
InChI Key: KSLLPPXVZYTIAP-UHFFFAOYSA-N
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Description

N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide: is a synthetic organic compound characterized by the presence of an iodophenyl group, a thiazole ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the iodophenyl and phenylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
  • N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Uniqueness: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to distinct chemical and physical properties, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLLPPXVZYTIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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